((Benzyloxy)methyl)triphenylphosphonium chloride
Overview
Description
((Benzyloxy)methyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H24ClOP. It is a quaternary phosphonium salt, often used in organic synthesis and various chemical reactions due to its unique properties. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further bonded to a triphenylphosphonium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
((Benzyloxy)methyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
Ph3P+PhCH2Cl→Ph3PCH2Ph+Cl−
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((Benzyloxy)methyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Aprotic solvents like THF, dichloromethane, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with hydroxide ions can yield benzyl alcohol, while reaction with alkoxide ions can produce benzyl ethers.
Scientific Research Applications
((Benzyloxy)methyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in certain chemical reactions.
Drug Discovery: Researchers use it in the development of new pharmaceuticals due to its ability to facilitate specific chemical transformations.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which ((Benzyloxy)methyl)triphenylphosphonium chloride exerts its effects involves the formation of a reactive phosphonium intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved are primarily related to its ability to act as a nucleophile or electrophile in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium chloride
- Ethyltriphenylphosphonium chloride
Uniqueness
((Benzyloxy)methyl)triphenylphosphonium chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where the benzyloxy group can participate in further chemical transformations.
Properties
IUPAC Name |
triphenyl(phenylmethoxymethyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.ClH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPGLLAXZTYTFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466374 | |
Record name | [(Benzyloxy)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75772-01-9 | |
Record name | [(Benzyloxy)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75772-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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